![molecular formula C10H13NO4 B2820303 Diethyl 1H-pyrrole-2,3-dicarboxylate CAS No. 25472-60-0](/img/structure/B2820303.png)
Diethyl 1H-pyrrole-2,3-dicarboxylate
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Overview
Description
Diethyl 1H-pyrrole-2,3-dicarboxylate is a chemical compound with the molecular formula C10H13NO4 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of Diethyl 1H-pyrrole-2,3-dicarboxylate and its derivatives has been discussed in several studies . One method involves acid-catalyzed treatment of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with various aliphatic and (hetero)aromatic primary amines .
Molecular Structure Analysis
The molecular structure of Diethyl 1H-pyrrole-2,3-dicarboxylate includes a pyrrole ring, which is a five-membered aromatic heterocycle . The InChI code for this compound is 1S/C10H13NO4/c1-3-14-9(12)7-5-8(11-6-7)10(13)15-4-2/h5-6,11H,3-4H2,1-2H3 .
Chemical Reactions Analysis
While specific chemical reactions involving Diethyl 1H-pyrrole-2,3-dicarboxylate are not clearly mentioned in the search results, pyrrole derivatives have been known to exhibit a wide range of reactions . For instance, they can undergo condensation with carboxylic acid moiety under reflux conditions .
Physical And Chemical Properties Analysis
Diethyl 1H-pyrrole-2,3-dicarboxylate is a solid substance at room temperature . It has a molecular weight of 211.22 .
Scientific Research Applications
Synthesis and Characterization
Diethyl 1H-pyrrole-2,3-dicarboxylate is utilized in various synthetic processes. For instance, Škrlep et al. (2009) demonstrated the preparation of 1-substituted diethyl pyrrole-3,4-dicarboxylates using acid-catalysed treatment, yielding these compounds in 14-93% yield (Škrlep et al., 2009). Röder et al. (1987) synthesized Ethyl 2,3-Bis(ethoxycarbonyl)-1H-pyrrole-1-propionate through a series of reactions starting from ethyl 4-iodobutyrate (Röder et al., 1987). Yahyaei et al. (2017) explored the synthesis and characterization of diethyl 2-(ter-butylimino)-2,5-dihydro-5-oxo-1-phenyl-1H-pyrrole-3,4-dicarboxylate using DFT calculations for better understanding of its structure (Yahyaei et al., 2017).
Organic Chemistry and Molecular Structure
In the realm of organic chemistry, compounds like diethyl 1H-pyrrole-2,3-dicarboxylate are frequently analyzed for their molecular structures. Skowronek et al. (2003) synthesized diethyl 3,3′-di-tert-butyl-4,4′-dimethyl-2,2′-bipyrrole-5,5′-dicarboxylate and studied its structure, revealing diastereotopic CH2 hydrogens in 1H-NMR consistent with axial chirality (Skowronek et al., 2003). Ghaffari-Tabrizi et al. (1984) investigated the light-induced dehydrodimerization of 3-hydroxypyrroles, including derivatives of diethyl 1H-pyrrole-2,3-dicarboxylate, contributing to the understanding of photochemical reactions in pyrroles (Ghaffari-Tabrizi et al., 1984).
Applications in Material Science
Diethyl 1H-pyrrole-2,3-dicarboxylate has also found applications in material science. For instance, Algi et al. (2013) developed a new electrochromic copolymer based on diethyl 2,5-di(thiophen-2-yl)-1H-pyrrole-3,4-dicarboxylate and 3,4-ethylenedioxythiophene, which exhibits multicolor electrochromic properties suitable for various applications like camouflage and full-color electrochromic devices (Algi et al., 2013).
Safety and Hazards
Future Directions
While the search results do not provide specific future directions for Diethyl 1H-pyrrole-2,3-dicarboxylate, it’s clear that compounds with a pyrrole ring have significant potential in drug discovery research . Further studies could focus on exploring the biological activities of Diethyl 1H-pyrrole-2,3-dicarboxylate and its derivatives, as well as developing more efficient synthetic methods .
properties
IUPAC Name |
diethyl 1H-pyrrole-2,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-14-9(12)7-5-6-11-8(7)10(13)15-4-2/h5-6,11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCIUXOENLCRHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1H-pyrrole-2,3-dicarboxylate | |
CAS RN |
25472-60-0 |
Source
|
Record name | Diethyl 1H-pyrrole-2,3-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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